molecular formula C22H16N4O3S3 B4659323 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide

Katalognummer B4659323
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: SDUCRPRIVOTQMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide, commonly known as TPCA-1, is a synthetic compound that has been extensively studied for its potential in treating various diseases. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key pathway involved in inflammation and cancer.

Wirkmechanismus

TPCA-1 inhibits the NF-κB pathway by binding to the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting this complex, TPCA-1 prevents the activation of NF-κB and downstream signaling pathways that lead to inflammation and cancer.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TPCA-1 inhibits the proliferation of cancer cells and induces apoptosis. TPCA-1 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In vivo studies have shown that TPCA-1 can reduce tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using TPCA-1 in lab experiments is its specificity for the NF-κB pathway. TPCA-1 has been shown to specifically inhibit the IKK complex, which is responsible for activating NF-κB. This specificity allows for more precise targeting of the NF-κB pathway compared to other inhibitors that may also target other pathways. One limitation of using TPCA-1 in lab experiments is its potential toxicity. TPCA-1 has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on TPCA-1. One direction is to further investigate its potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential in combination with other therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and delivery method for TPCA-1 in various disease models. Overall, TPCA-1 has shown promising results in preclinical studies and warrants further investigation for its potential in treating various diseases.

Wissenschaftliche Forschungsanwendungen

TPCA-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of this pathway can lead to decreased inflammation and tumor growth. TPCA-1 has also been shown to have potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S3/c27-22(26-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)26)24-15-9-11-16(12-10-15)32(28,29)25-21-23-13-14-30-21/h1-14H,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUCRPRIVOTQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 2
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 3
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 6
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.